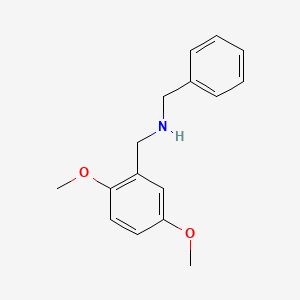

Benzyl-(2,5-dimethoxy-benzyl)-amine

Description

Significance of Aryl-Substituted Amines in Organic Synthesis and Mechanistic Studies

Aryl-substituted amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and the diverse array of reactions they can undergo. tandfonline.comgoogle.comrsc.org Their significance lies in their dual role as both key synthetic intermediates and probes for understanding reaction mechanisms. The aromatic ring influences the reactivity of the amino group through electronic effects, such as resonance and induction, which can be finely tuned by the presence of substituents. tandfonline.com This allows for the modulation of basicity and nucleophilicity, impacting their performance in reactions like N-alkylation, acylation, and transition metal-catalyzed cross-coupling reactions. cymitquimica.combiosynth.com

From a mechanistic standpoint, the study of aryl-substituted amines provides a window into the intricacies of nucleophilic substitution and C-N bond formation. nih.gov Kinetic and mechanistic investigations of reactions involving these amines help to elucidate reaction pathways, identify key intermediates, and understand the role of catalysts and reaction conditions. nih.gov The ability to systematically vary the electronic and steric properties of the aryl group makes them ideal substrates for structure-activity relationship studies, contributing to a deeper understanding of fundamental chemical principles.

Overview of Benzyl-(2,5-dimethoxy-benzyl)-amine within the Broader Context of N-Alkylated Amines

This compound is a secondary amine that falls under the broad category of N-alkylated amines. N-alkylation is a fundamental transformation in organic synthesis that involves the introduction of an alkyl group onto a nitrogen atom. This process can be achieved through various methods, including the reaction of amines with alkyl halides or the reductive amination of carbonyl compounds. cymitquimica.comias.ac.in N-alkylated amines are ubiquitous in organic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. google.com

Within this context, this compound is a specific example of a di-N-alkylated amine where both alkyl groups are substituted benzyl (B1604629) moieties. The presence of two distinct aromatic rings, one unsubstituted and one bearing two methoxy (B1213986) groups, introduces a degree of complexity and functionality that makes it a subject of interest. The 2,5-dimethoxy substitution pattern on one of the benzyl groups significantly influences the molecule's electronic properties and potential reactivity, setting it apart from simpler N-benzylated amines.

Historical Context of Dimethoxybenzylamine Derivatives in Chemical Research

Dimethoxybenzylamine derivatives have a long-standing history in chemical research, primarily due to their utility as protecting groups and as precursors to pharmacologically active compounds. The dimethoxybenzyl (DMB) group, particularly the 2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl isomers, has been widely employed as a protecting group for amines. Its stability under a range of reaction conditions and its facile removal under specific, often mild, oxidative or acidic conditions have made it a valuable tool in multistep organic synthesis.

Furthermore, the dimethoxybenzylamine scaffold is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. For instance, derivatives of dimethoxybenzylamine have been investigated for their potential as cardiovascular agents, and they form the backbone of certain isoquinoline (B145761) alkaloids. The historical development of synthetic methods to access and modify these structures has been driven by the desire to create complex molecules with specific functions, highlighting the enduring importance of this class of compounds in medicinal and synthetic organic chemistry.

Foundational Principles Governing Reactivity of N-Benzylated Amines

The reactivity of N-benzylated amines is governed by a combination of electronic and steric factors, as well as the nature of the reaction conditions. The nitrogen atom's lone pair of electrons confers nucleophilic and basic properties to the molecule. rsc.org The benzyl groups, while generally considered electron-withdrawing due to the sp² hybridized carbons of the phenyl ring, can also participate in reactions at the benzylic position.

A key aspect of their reactivity is the susceptibility of the N-benzyl bond to cleavage under certain conditions, a property exploited in the use of benzyl groups as protecting groups for amines. This debenzylation can be achieved through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. clearsynth.com The presence of substituents on the benzyl ring, such as the dimethoxy groups in this compound, can influence the ease of this cleavage. Electron-donating groups can facilitate cleavage by stabilizing a positive charge that may develop on the benzyl group during certain cleavage mechanisms. The steric bulk of the two benzyl groups can also influence the accessibility of the nitrogen lone pair, potentially moderating its nucleophilicity in certain reactions.

Chemical and Physical Properties

The chemical and physical properties of this compound are determined by its molecular structure, which features a secondary amine linking a benzyl group and a 2,5-dimethoxybenzyl group.

Tabulated Physical and Chemical Properties

The following table summarizes key physical and chemical properties for this compound, with some data computed from its structural information. nih.gov

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |

| CAS Number | 626205-84-3 |

| Appearance | Expected to be a solid or oil |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 257.141578849 Da |

| Monoisotopic Mass | 257.141578849 Da |

| Topological Polar Surface Area | 30.5 Ų |

Note: Some properties are computationally derived. nih.gov

Structural Elucidation and Isomerism

The structure of this compound is characterized by a central nitrogen atom bonded to a benzyl group and a 2,5-dimethoxybenzyl group. The connectivity of the atoms can be unequivocally determined through spectroscopic methods.

Isomerism is an important consideration for this compound. Positional isomers exist, such as Benzyl-(2,4-dimethoxy-benzyl)-amine and Benzyl-(3,4-dimethoxy-benzyl)-amine, where the methoxy groups are located at different positions on the phenyl ring. cymitquimica.com These isomers, while having the same molecular formula, would be expected to exhibit different physical and chemical properties, as well as distinct spectroscopic signatures, due to the different electronic and steric environments of the methoxy groups.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for N-alkylation of amines, with reductive amination being a particularly effective strategy. Spectroscopic techniques are then employed to confirm the structure of the synthesized compound.

Synthetic Methodologies: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde (B42025) with 2,5-dimethoxybenzylamine, or alternatively, the reductive amination of 2,5-dimethoxybenzaldehyde (B135726) with benzylamine (B48309). This "one-pot" procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. tandfonline.com

A typical reductive amination protocol would involve mixing the aldehyde and the primary amine in a suitable solvent, often with the addition of a dehydrating agent like molecular sieves to drive the imine formation. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], is then added to reduce the imine. tandfonline.comias.ac.in The choice of reducing agent is crucial; it must be selective for the imine over the aldehyde starting material.

Illustrative Reaction Scheme:

Tabulated Reaction Details:

| Step | Reagents and Conditions | Purpose |

| Imine Formation | 2,5-Dimethoxybenzaldehyde, Benzylamine, Solvent (e.g., Methanol (B129727), THF), optional: Molecular Sieves | Formation of the N-benzyl-1-(2,5-dimethoxyphenyl)methanimine intermediate. |

| Reduction | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Reduction of the imine to the secondary amine. |

| Work-up | Aqueous work-up and extraction | Isolation and purification of the final product. |

Spectroscopic Data and Interpretation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this exact compound are not widely published, the expected data can be inferred from closely related structures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and the dimethoxybenzyl rings. The two methoxy groups should appear as distinct singlets, typically in the range of δ 3.7-3.9 ppm. The two methylene (B1212753) (CH₂) groups adjacent to the nitrogen will likely appear as singlets or coupled doublets in the region of δ 3.8-4.5 ppm. The NH proton will give rise to a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons bearing the methoxy groups shifted downfield. The two methoxy carbons will appear around δ 55-60 ppm. The benzylic carbons will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. Strong C-H stretching vibrations from the aromatic rings and the methylene groups will be observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy groups should give rise to strong absorptions in the fingerprint region, typically around 1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. researchgate.nettheaic.orgnist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would be expected at m/z = 257. Common fragmentation patterns would likely involve cleavage of the C-N bonds, leading to the formation of the benzyl cation (m/z = 91) and the 2,5-dimethoxybenzyl cation (m/z = 151).

Tabulated Spectroscopic Data (Expected):

| Technique | Expected Key Signals/Peaks |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Methoxy protons (singlets, δ ~3.8 ppm), Benzylic CH₂ protons (δ ~3.8-4.5 ppm), NH proton (broad singlet) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ ~56 ppm), Benzylic carbons |

| IR (cm⁻¹) | N-H stretch (~3300-3500), C-H stretch (aromatic and aliphatic, ~2800-3100), C=C stretch (aromatic, ~1450-1600), C-O stretch (~1250) |

| MS (m/z) | Molecular ion [M]⁺ at 257, fragment ions at 151 (dimethoxybenzyl) and 91 (benzyl) |

Applications and Mechanistic Insights

This compound, as a representative N-benzylated dimethoxybenzylamine, holds potential in various areas of organic synthesis and serves as a model for studying reaction mechanisms.

Role as a Precursor in Heterocyclic Synthesis

Secondary amines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. This compound could potentially be utilized in the construction of various heterocyclic systems. For example, it could undergo reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. The presence of the two distinct benzyl groups offers opportunities for selective transformations or subsequent modifications of the resulting heterocyclic framework. The dimethoxy-substituted ring, in particular, can be a handle for further functionalization or can influence the regioselectivity of cyclization reactions.

Utility as a Protecting Group in Multi-Step Synthesis

The benzyl group is a well-established protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal by hydrogenolysis. clearsynth.com The 2,5-dimethoxybenzyl group can also function as a protecting group, often with different cleavage conditions compared to the unsubstituted benzyl group. The presence of both in this compound could allow for differential protection strategies. For instance, one of the benzyl groups could be selectively removed while the other remains, enabling further synthetic transformations at the nitrogen atom. The electron-donating methoxy groups can make the 2,5-dimethoxybenzyl group more susceptible to cleavage under certain oxidative or acidic conditions.

Mechanistic Studies of N-Debenzylation Reactions

The cleavage of the N-benzyl bond, or N-debenzylation, is a reaction of significant synthetic importance. This compound can serve as an excellent substrate for mechanistic studies of this reaction. By comparing the rate and ease of cleavage of the unsubstituted benzyl group versus the 2,5-dimethoxybenzyl group, insights can be gained into the electronic effects of the methoxy substituents on the reaction mechanism. Such studies could involve varying the catalyst, hydrogen source (in the case of hydrogenolysis), or other reaction parameters and analyzing the product distribution and reaction kinetics. These investigations would contribute to a more refined understanding of the factors that govern C-N bond cleavage and aid in the development of more selective and efficient deprotection methods.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAWJFQLYUXDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2,5 Dimethoxy Benzyl Amine and Analogous N Benzylated Dimethoxybenzylamines

Classical Reductive Amination Strategies for N-Benzylated Amines

Reductive amination stands as a primary and widely utilized method for forging carbon-nitrogen bonds, essential in the synthesis of N-benzylated amines. ias.ac.inmdpi.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced to the target amine. ias.ac.inmasterorganicchemistry.com

Condensation Reactions of Benzaldehyde (B42025) and (2,5-Dimethoxyphenyl)methanamine

A direct and classical approach to synthesizing Benzyl-(2,5-dimethoxy-benzyl)-amine involves the condensation of benzaldehyde with (2,5-dimethoxyphenyl)methanamine. This reaction initially forms an N-benzylidene-(2,5-dimethoxyphenyl)methanamine intermediate. The subsequent reduction of this imine yields the final secondary amine product.

This method is a specific application of the broader strategy of reductive amination, a cornerstone in the synthesis of secondary and tertiary amines. ias.ac.in The initial condensation is often carried out in a suitable solvent, and the resulting imine can either be isolated or, more commonly, reduced in situ.

Catalytic Hydrogenation and Hydride Reduction Approaches

Following the formation of the imine intermediate, its reduction is a critical step. Two main approaches are prevalent: catalytic hydrogenation and the use of hydride reducing agents. ias.ac.in

Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. nih.govacs.org It is considered a "green" and sustainable method due to the ease of catalyst removal and reuse. nih.govacs.org However, the strong coordination of the resulting amine product to the palladium catalyst can sometimes lead to decreased catalytic activity, necessitating higher pressures or temperatures to complete the reaction. nih.govacs.org The use of co-catalysts like niobic acid-on-carbon (Nb2O5/C) can facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere, allowing for milder reaction conditions. nih.govacs.org

Hydride Reduction: A variety of hydride reducing agents are effective for imine reduction. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent, though it can also reduce the starting aldehyde if not used in a stepwise manner. ias.ac.inyoutube.com More selective reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred for direct reductive amination, as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be employed, particularly for more challenging reductions. youtube.com

Table 1: Comparison of Reduction Methods for Imine Intermediates

| Method | Reducing Agent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, Pt, Ni nih.govacs.org | Green, easy catalyst removal nih.govacs.org | Catalyst poisoning, may require high pressure/temperature nih.govacs.org |

| Hydride Reduction | NaBH4, NaBH3CN, NaBH(OAc)3, LiAlH4 ias.ac.inmasterorganicchemistry.comyoutube.com | Milder conditions, high yields masterorganicchemistry.com | Stoichiometric reagents, potential side reactions ias.ac.in |

Modern and Advanced Synthetic Routes to N-Benzylated Dimethoxybenzylamines

While classical reductive amination remains a workhorse in organic synthesis, modern methodologies offer enhanced efficiency, selectivity, and functional group tolerance for the preparation of N-benzylated dimethoxybenzylamines.

Palladium-Catalyzed Coupling Reactions in Benzylamine (B48309) Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, providing an alternative to traditional methods. nih.gov These reactions can be applied to the synthesis of N-benzylated amines, including those with dimethoxybenzyl moieties. For instance, the palladium-catalyzed reaction of N-(o-halophenyl)imidoyl chlorides or imidates with various N-nucleophiles can lead to the formation of N-substituted benzimidazoles. nih.gov While not a direct synthesis of this compound, this methodology highlights the versatility of palladium catalysis in constructing related nitrogen-containing heterocyclic structures.

Furthermore, palladium-catalyzed carbonylative synthesis offers another avenue. For example, arylacetamides can be synthesized from benzyl (B1604629) formates and tertiary amines, where benzyl formates act as both a CO surrogate and a benzyl alcohol substrate. rsc.org This demonstrates the potential for palladium catalysis to orchestrate complex transformations leading to N-benzylated structures.

Multi-Component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The Biginelli reaction, a classic three-component reaction, exemplifies this approach for the synthesis of dihydropyrimidine (B8664642) scaffolds. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct complex molecules that incorporate this structural motif. For instance, a one-pot multicomponent reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile (B47326) and aromatic aldehydes can yield complex heterocyclic systems. hacettepe.edu.tr The versatility of MCRs allows for the incorporation of various aldehydes and amines, suggesting the potential to design a reaction that includes benzaldehyde and (2,5-dimethoxyphenyl)methanamine or their derivatives to generate structures related to this compound.

Synthesis of Optically Active N-Benzylated Dimethoxybenzylamine Analogues

The synthesis of enantiomerically pure N-benzylated dimethoxybenzylamine analogues is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

One established method for achieving enantioselective synthesis is through the use of chiral auxiliaries. For example, (R)-α-methylphenethylamine can be used as a chiral auxiliary in the reaction with p-methoxyphenylacetone, followed by hydrogenation and subsequent reaction with benzaldehyde to yield (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine with high enantioselectivity. google.com This strategy involves the formation of a diastereomeric intermediate that can be separated, followed by the removal of the chiral auxiliary. google.com

Another powerful approach is asymmetric catalysis. Asymmetric cross-coupling reactions using a combination of a nickel catalyst and a photoredox catalyst (Ni/photoredox dual catalysis) have been developed for the synthesis of chiral N-benzylic heterocycles. nih.gov This method utilizes bi-oxazolines (BiOX) as chiral ligands to induce high enantioselectivity in the coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov While this specific example focuses on heterocyclic structures, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a C-N bond-forming reaction is broadly applicable and could potentially be adapted for the asymmetric synthesis of N-benzylated dimethoxybenzylamine analogues.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The creation of stereogenic centers in N-benzylated dimethoxybenzylamines can be effectively achieved through the use of chiral auxiliaries and asymmetric catalysis, moving beyond classical resolution methods. These approaches aim to directly synthesize the desired enantiomer with high selectivity, thus maximizing efficiency.

One prominent strategy involves the asymmetric reduction of a precursor imine. For instance, the imine formed from 2,5-dimethoxybenzaldehyde (B135726) and a chiral amine auxiliary can be diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine. While effective, this method requires stoichiometric use of the chiral auxiliary and additional synthetic steps for its attachment and removal.

More advanced and atom-economical methods rely on asymmetric catalysis. The enantioselective addition of nucleophiles to imines, or the asymmetric hydrogenation of imines, are powerful tools. For example, copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines with excellent yields and enantioselectivities, in some cases up to 99% ee. nih.gov Similarly, palladium-catalyzed asymmetric benzylic substitution of secondary benzyl carbonates with amines, proceeding through a dynamic kinetic asymmetric transformation (DYKAT), offers a route to optically active benzylamines with high enantiomeric ratios. acs.org

Organocatalysis has also emerged as a powerful strategy. Chiral phosphoric acids, for instance, can activate imines towards nucleophilic attack in an enantioselective manner. The use of chiral BINOL-derived catalysts in the asymmetric allylation of in situ-formed imines has been reported to yield homoallylic amines with high enantioselectivity (90–98% ee). beilstein-journals.orgnih.gov These methods often provide access to a broad range of chiral amines under mild conditions.

A summary of representative asymmetric catalytic approaches is presented in the table below.

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |

| Cu(OTf)₂ / (S)-Ph-Box | Aza-Friedel–Crafts | Phenols, N-sulfonyl aldimines | Up to 99% |

| Pd / (R)-BINAP | Asymmetric benzylic substitution | Secondary benzyl carbonates, amines | High |

| Chiral Phosphoric Acid | Asymmetric reduction | Imines | High |

| (R)-3,3'-Ph₂-BINOL | Asymmetric allylation | N-aryl-, N-benzyl-, N-allylimines | 90-98% |

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of this compound or its analogs is synthesized, resolution techniques are employed to separate the enantiomers. The most established method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. nih.gov After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base. The efficiency of this method is highly dependent on the choice of resolving agent and solvent system. researchgate.net

Enzymatic kinetic resolution offers a highly selective alternative. In this approach, an enzyme, often a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. google.com For example, lipase-catalyzed acylation of a racemic amine will produce an acylated product from one enantiomer while the other remains as the free amine. These two compounds can then be separated. Lipases like Candida antarctica lipase B (CALB) are frequently used for this purpose. researchgate.net A key advantage of enzymatic resolution is the high enantioselectivity often achieved under mild reaction conditions. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

The table below summarizes common resolution techniques for chiral amines.

| Technique | Principle | Common Reagents/Enzymes |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Tartaric acid, Mandelic acid, Camphorsulfonic acid |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Lipases (e.g., Candida antarctica lipase B) |

| Kinetic Resolution via C-H Cross-Coupling | Pd(II)-catalyzed enantioselective C-H cross-coupling of one enantiomer. | Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzylamines. A primary focus is the replacement of hazardous solvents. Traditional reductive aminations often employ chlorinated solvents like dichloromethane (B109758) (DCE) or chloroform. acsgcipr.org Research has shown that more environmentally benign solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water can be effective for these reactions, particularly when using borane-based reducing agents. rsc.org Solvent-free reductive amination protocols have also been developed, further reducing the environmental impact. tandfonline.comacs.org

Catalyst choice is another critical aspect. While many syntheses rely on precious metal catalysts, efforts are being made to develop systems based on more abundant and less toxic metals. For instance, nickel catalysts have been successfully used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources to produce primary benzylamines. acs.org Furthermore, catalyst-free methods are highly desirable. The development of reactions that proceed under milder conditions and without the need for a catalyst, such as certain base-catalyzed isomerizations, represents a significant step towards greener synthesis. dtic.mil

The concept of atom economy is also central to green chemistry. Asymmetric catalysis, as discussed in section 2.3.1, is inherently more atom-economical than methods relying on stoichiometric chiral auxiliaries. By directly forming the desired enantiomer, the generation of waste from the auxiliary is avoided.

Finally, the use of renewable starting materials is a key goal. While the synthesis of this compound typically starts from petroleum-derived feedstocks, the broader field of amine synthesis is exploring bio-based precursors. For example, 2,5-diformylfuran, a biomass-derived platform chemical, can be converted to 2,5-bis(aminomethyl)furan (B21128) through reductive amination. scirp.org

Chemical Reactivity and Mechanistic Transformations of Benzyl 2,5 Dimethoxy Benzyl Amine

Reactions at the Amine Nitrogen Center

The nitrogen atom in benzyl-(2,5-dimethoxy-benzyl)-amine serves as a key reactive center, readily undergoing reactions typical of a secondary amine. Its nucleophilicity allows for the formation of a variety of important chemical bonds.

The secondary amine functionality of this compound is readily acylated and sulfonated to form the corresponding amides and sulfonamides. These reactions are standard transformations in organic synthesis.

Acylation is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is generally performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, which neutralizes the acidic byproduct, typically hydrogen chloride. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the expulsion of a leaving group.

Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide linkage.

Table 1: Illustrative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Base | Product |

| This compound | Acetyl chloride | Triethylamine | N-Acetyl-benzyl-(2,5-dimethoxy-benzyl)-amine |

| This compound | Benzoyl chloride | Pyridine | N-Benzoyl-benzyl-(2,5-dimethoxy-benzyl)-amine |

| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-(p-Toluenesulfonyl)-benzyl-(2,5-dimethoxy-benzyl)-amine |

The nitrogen atom of this compound can be further alkylated in a process known as quaternization. This reaction involves treating the amine with an alkyl halide, such as methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt. This process occurs via an SN2 mechanism, where the amine acts as the nucleophile. The resulting quaternary ammonium salt possesses a permanent positive charge on the nitrogen atom.

As a basic compound, this compound readily reacts with both inorganic and organic acids to form salts. For instance, treatment with hydrochloric acid yields the corresponding ammonium chloride salt. This acid-base reaction is often employed to enhance the water solubility and crystallinity of the amine, which can be advantageous for purification and handling.

Table 2: Examples of Quaternization and Salt Formation

| Reactant | Reagent | Product |

| This compound | Methyl iodide | Benzyl-(2,5-dimethoxy-benzyl)-methyl-ammonium iodide |

| This compound | Hydrochloric acid | Benzyl-(2,5-dimethoxy-benzyl)-ammonium chloride |

| This compound | Oxalic acid | Benzyl-(2,5-dimethoxy-benzyl)-ammonium oxalate |

Reactions Involving the Aromatic Rings

The two distinct aromatic rings in this compound exhibit different reactivities towards electrophilic substitution due to the influence of their respective substituents.

The 2,5-dimethoxybenzyl portion of the molecule contains a highly activated aromatic ring. The two methoxy (B1213986) groups are strong electron-donating groups, directing incoming electrophiles to the ortho and para positions relative to themselves. The cumulative effect of the C2- and C5-methoxy groups makes the C4 and C6 positions particularly susceptible to electrophilic attack. The C3 position is also activated. This high reactivity is due to the ability of the methoxy groups to stabilize the positive charge of the arenium ion intermediate formed during the substitution reaction through resonance.

The unsubstituted phenyl ring of the benzyl (B1604629) group is significantly less activated towards electrophilic aromatic substitution compared to the dimethoxy-substituted ring. However, it can still undergo functionalization under standard electrophilic aromatic substitution conditions. The benzyl group itself is a weak ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation will primarily yield a mixture of ortho- and para-substituted products. The reactivity of this ring can be further modulated by the nature of the substituent on the amine nitrogen; electron-withdrawing groups will decrease the ring's nucleophilicity. Recent advances have also explored electrooxidative C-H functionalization for the synthesis of benzylic pyridinium (B92312) salts, which can offer alternative strategies for functionalization. nih.gov

Cleavage and Deprotection Strategies for N-2,5-Dimethoxybenzyl Moieties

The 2,5-dimethoxybenzyl (DMB) group is often utilized as a protecting group for amines in organic synthesis. Its stability under various conditions, coupled with its susceptibility to cleavage under specific acidic or oxidative conditions, makes it a valuable tool for chemists.

The most prevalent method for the removal of the N-DMB group is through acid-mediated cleavage. Reagents such as trifluoroacetic acid (TFA) are commonly employed. The mechanism involves the protonation of one of the electron-rich methoxy groups, which facilitates the cleavage of the carbon-nitrogen bond to form a stable, resonance-stabilized benzylic carbocation. This carbocation is then typically quenched by a scavenger molecule present in the reaction mixture.

An alternative deprotection strategy involves oxidative cleavage. Ceric ammonium nitrate (B79036) (CAN) is a common reagent for this purpose. biosynth.com The reaction proceeds via an electron transfer mechanism, where the electron-rich DMB group is oxidized, leading to the fragmentation of the C-N bond and the release of the free amine. The choice of deprotection method is contingent upon the other functional groups present in the molecule to ensure their stability.

Table 3: Common Reagents for N-2,5-Dimethoxybenzyl Deprotection

| Reagent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Anhydrous solvent (e.g., dichloromethane), often with a scavenger (e.g., anisole) |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water, room temperature |

| Hydrochloric acid (HCl) | In a protic solvent like methanol (B129727) or an ethereal solvent like dioxane |

Acid-Catalyzed Debenzylation Mechanisms

The debenzylation of N-benzyl amines under acidic conditions is a well-established transformation. While specific studies on this compound are not extensively detailed in the provided results, the general mechanism for acid-facilitated debenzylation of N-benzyl amines can be inferred. The process is often promoted by the addition of acid, which can facilitate the cleavage of the N-benzyl group during catalytic hydrogenolysis. nih.gov

In the context of related compounds, such as N-Boc and N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives, acetic acid was found to be crucial for the successful deprotection of the benzyl group via palladium-catalyzed hydrogenation. nih.gov Without the acid additive, the debenzylation yields were significantly lower. nih.gov This suggests that the protonation of the amine nitrogen or other basic sites within the molecule activates the C-N bond towards cleavage.

The general mechanism likely involves the protonation of the amine, followed by nucleophilic attack or hydrogenolysis to cleave the benzyl group. The presence of the dimethoxybenzyl group might influence the reaction rate and selectivity due to its electronic and steric properties.

Oxidative Cleavage Methods

Oxidative cleavage provides an alternative route to debenzylation. While direct oxidative cleavage of this compound is not explicitly detailed, general methods for the oxidative cleavage of benzyl C-N bonds are relevant. mdpi.com Metal-free electrochemical methods have been developed for the selective oxidative cleavage of the C-N bond in various amines, yielding aldehydes or ketones. mdpi.com This approach avoids the use of metal catalysts or external oxidants, utilizing water as the oxygen source. mdpi.com

Visible-light-mediated photocatalysis is another emerging method for the oxidative deprotection of benzyl ethers, which shares mechanistic similarities with the cleavage of benzylamines. nih.gov This technique often employs a photocatalyst and a mild oxidant to achieve selective cleavage under gentle conditions, compatible with a wide range of functional groups. nih.gov For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used as a stoichiometric or catalytic photooxidant. nih.gov

Another approach involves the use of potassium tert-butoxide/DMSO and oxygen for the N-debenzylation of nitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen to form a peroxy anion intermediate. researchgate.net This intermediate subsequently breaks down to yield the deprotected amine and benzaldehyde (B42025). researchgate.net

Catalytic Hydrogenolysis and Transfer Hydrogenation

Catalytic hydrogenolysis is a common and effective method for the removal of benzyl groups from amines. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen. nacatsoc.orgmdma.ch The reaction proceeds via the addition of hydrogen across the C-N bond, leading to the cleavage of the benzyl group and the formation of toluene (B28343) and the corresponding primary or secondary amine. The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. nacatsoc.org For instance, studies on supported palladium catalysts have shown that factors like metal content and dispersion can affect the activity and selectivity of debenzylation. nacatsoc.org

Transfer hydrogenation offers a milder and often more convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265), cyclohexene, or 1,4-cyclohexadiene (B1204751), is used in conjunction with a catalyst like Pd/C. mdma.chlookchem.comrsc.org This technique has been successfully employed for the debenzylation of various N-benzyl amino derivatives under neutral conditions. mdma.ch For example, a combination of 10% Pd-C and ammonium formate in methanol has been shown to effectively debenzylate a range of N-benzyl amines. mdma.ch

The selectivity of catalytic transfer hydrogenation can be noteworthy. For instance, using 1,4-cyclohexadiene as the hydrogen donor with a Pd-C catalyst allows for the selective debenzylation of amines and the reduction of carbon-carbon double bonds while leaving benzyl and benzyloxymethyl ethers intact. lookchem.com

| Catalyst | Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Traditional and effective method for debenzylation. nacatsoc.org |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Mild, neutral conditions, rapid reaction times. mdma.ch |

| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Selective for N-debenzylation over O-debenzylation. lookchem.com |

| Palladium Black | Cyclohexene | Rapid removal of various benzyl protecting groups. rsc.org |

Role as a Nucleophile in Complex Organic Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, participating in a variety of complex organic reactions to form new carbon-nitrogen bonds.

Participation in Ugi and Related Multicomponent Reactions

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the synthesis of α-acetamido carboxamide derivatives. nih.gov This reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov As a secondary amine, this compound can serve as the amine component in such reactions.

The general mechanism of the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion). nih.gov This intermediate is then attacked by the isocyanide, followed by the addition of the carboxylate to yield the final Ugi product. nih.gov The use of benzylamine (B48309) and its derivatives in Ugi reactions is well-documented for creating diverse molecular scaffolds. researchgate.net

While a specific Ugi reaction involving this compound is not detailed in the provided search results, its structural similarity to other secondary amines used in Ugi reactions suggests its potential applicability. The presence of the two different benzyl groups could lead to interesting and potentially useful Ugi products with diverse functionalities.

Condensation Reactions Leading to Imine and Schiff Base Derivatives

This compound, being a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comnih.govnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. youtube.com

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. youtube.com These imine derivatives are valuable intermediates in organic synthesis and can be further modified or used in various cyclization and addition reactions. For example, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

The reactivity of the carbonyl compound and the amine, as well as the reaction conditions, can influence the rate and yield of Schiff base formation. The electronic properties of the substituents on both the amine and the aldehyde/ketone play a significant role. The electron-donating methoxy groups on the benzyl ring of this compound would increase the nucleophilicity of the nitrogen atom, potentially facilitating the condensation reaction.

| Reaction Type | Reactants | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |

| Imine/Schiff Base Formation | Aldehyde/Ketone | Imine/Schiff Base |

Advanced Spectroscopic and Analytical Characterization of Benzyl 2,5 Dimethoxy Benzyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the atomic connectivity and spatial arrangement of Benzyl-(2,5-dimethoxy-benzyl)-amine can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzyl (B1604629) and dimethoxybenzyl rings exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. Similarly, the benzylic protons and the methoxy (B1213986) protons resonate at characteristic frequencies.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the aromatic, benzylic, and methoxy carbons are indicative of their local electronic environment. While specific experimental data for this compound is not widely published, representative chemical shift ranges for similar benzylamine (B48309) and dimethoxybenzene moieties can be inferred from the literature. rsc.orgrsc.orgugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.20 - 7.40 | 127 - 139 |

| 2,5-Dimethoxybenzyl Aromatic Protons | 6.70 - 6.90 | 112 - 153 |

| Benzylic Protons (CH₂) | 3.70 - 4.30 | 48 - 55 |

| Methoxy Protons (OCH₃) | 3.75 - 3.85 | 55 - 56 |

| Amine Proton (NH) | 1.50 - 2.50 (broad) | N/A |

Note: These are predicted ranges based on analogous structures and may vary depending on the solvent and experimental conditions.

To definitively establish the molecular structure, a suite of 2D NMR experiments is utilized. researchgate.netscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would confirm the connectivity of adjacent protons within the benzyl and dimethoxybenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals of the benzylic carbons would be directly correlated to the signals of the benzylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the benzylic protons and the protons on the aromatic rings, providing insight into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For secondary amines like this compound, a key fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

The expected fragmentation of this compound would likely involve the formation of a stable benzyl cation (m/z 91) and a 2,5-dimethoxybenzyl cation (m/z 151). The relative abundance of these fragments can provide clues about the stability of the respective carbocations. Further fragmentation of the dimethoxybenzyl fragment could also occur. researchgate.netresearchgate.netnih.gov

Table 2: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Structure |

| 257 | Molecular Ion [M]⁺ |

| 166 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 151 | [C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation) |

| 121 | [C₈H₉O]⁺ (Fragment from dimethoxybenzyl moiety) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Note: The presence and relative abundance of these fragments are predictions and would need to be confirmed by experimental data.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. mdpi.comacs.org This allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₆H₁₉NO₂), the calculated exact mass of the molecular ion [M+H]⁺ is 258.1489. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 258.1489 | To be determined experimentally |

Differentiating between regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring, can be challenging. While the mass spectra of regioisomers are often very similar, subtle differences in fragment ion abundances can sometimes be used for differentiation. researchgate.netojp.govmaps.orgmerckmillipore.com For example, the relative intensities of the benzyl and dimethoxybenzyl fragment ions might vary slightly between different dimethoxybenzyl isomers.

In cases where mass spectrometry alone is insufficient, coupling it with a chromatographic separation technique like gas chromatography (GC-MS) is essential. researchgate.netojp.gov Different regioisomers will often have slightly different retention times, allowing for their separation before they enter the mass spectrometer. Furthermore, chemometric methods, which involve statistical analysis of the spectral data, can be applied to highlight the subtle differences in the mass spectra of isomers and aid in their differentiation. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific, publicly available crystal structure for this compound could not be identified in a review of scientific literature, this section outlines the principles and the type of information that would be obtained from such an analysis.

Crystal Packing and Intermolecular Interactions

Expected interactions would include:

Hydrogen Bonding: The secondary amine group (-NH-) is a hydrogen bond donor, capable of forming hydrogen bonds with acceptor atoms on neighboring molecules. In the absence of stronger acceptors, the methoxy oxygen atoms could potentially act as acceptors.

π-π Stacking: The presence of two aromatic rings (the benzyl group and the dimethoxybenzyl group) allows for π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal structure.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | Amine (N-H) | Methoxy (O) or other acceptor | High |

| π-π Stacking | Benzyl Ring | Dimethoxybenzyl Ring | Moderate to High |

| C-H···π Interactions | Aliphatic/Aromatic C-H | Aromatic Ring | Moderate |

Absolute Configuration Determination

This compound is an achiral molecule and does not have a stereocenter. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, the determination of absolute configuration, a technique relevant for chiral molecules, is not applicable to this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The key functional groups in this compound are the secondary amine (N-H), the C-N bond, the aromatic rings with their C-H and C=C bonds, the methylene (B1212753) bridges (-CH₂-), and the methoxy groups (C-O).

N-H Vibrations: The stretching vibration (ν) of the secondary amine N-H bond is expected to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The N-H bending vibration (δ) typically occurs in the 1550-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. theaic.org

C=C Aromatic Ring Stretching: Multiple bands between 1400 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings. theaic.org

C-O Stretching: The methoxy groups will produce strong C-O stretching bands. Asymmetric C-O-C stretching is typically observed around 1250 cm⁻¹, and symmetric stretching near 1040 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| N-H Bend | 1550 - 1650 | Variable | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1400 - 1600 | Medium to Strong | |

| Aliphatic Groups | C-H Stretch (CH₂) | 2850 - 2960 | Medium |

| Methoxy Group | C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques that would be employed for the analysis of this compound.

Gas Chromatography (GC) and Retention Index Studies

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.

For a series of related isomers, such as different dimethoxybenzylamine derivatives, separation can often be achieved on a mid-polarity capillary column. ojp.gov The elution order is typically related to factors like boiling point and steric hindrance. Studies on related N-benzyl-dimethoxyphenethylamine isomers show that baseline gas chromatographic resolution of regioisomers is achievable. nih.govojp.gov

A key parameter in GC is the retention index (RI) , which normalizes retention times relative to a series of n-alkane standards. This value is more reproducible between laboratories than retention time alone and is a critical tool for the identification of compounds in complex mixtures, especially when differentiating between isomers. nih.gov Derivatization, for instance, by N-trifluoroacetylation, is a common strategy used to improve chromatographic behavior and can aid in the differentiation of isomers via mass spectrometry. nih.govojp.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation is based on the compound's hydrophobicity; more nonpolar compounds are retained longer on the column. The inclusion of buffers or modifiers like trifluoroacetic acid (TFA) in the mobile phase is common to ensure good peak shape and reproducibility. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings show strong absorbance.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-dibenzyl-3,3'-dimethoxybenzidine |

Computational and Theoretical Chemistry Studies on Benzyl 2,5 Dimethoxy Benzyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like Benzyl-(2,5-dimethoxy-benzyl)-amine, which has several rotatable bonds, this process is crucial for identifying the most stable three-dimensional structure.

The process would involve:

Initial Structure Generation: A starting 3D structure of this compound would be built.

Conformational Search: A systematic search of the potential energy surface would be performed by rotating the key dihedral angles—specifically around the C-N bonds of the secondary amine and the C-C bonds connecting the benzyl (B1604629) and dimethoxybenzyl groups to the amine nitrogen.

Optimization: Each generated conformer would be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

Energy Comparison: The final energies of all optimized conformers would be compared to identify the global minimum energy structure, which represents the most stable conformation of the molecule in the gas phase.

Illustrative Data for Geometry Optimization: The following table illustrates the kind of data that would be generated from a conformational analysis. The energy values are hypothetical and for illustrative purposes only.

| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° | 65.2° | 0.00 (Global Minimum) |

| 2 | -68.3° | 175.1° | 1.25 |

| 3 | 179.1° | -70.8° | 2.10 |

| 4 | -65.9° | -68.4° | 3.50 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, an MEP analysis would reveal:

Electronegative Regions (Nucleophilic Sites): Regions with negative electrostatic potential, typically colored in shades of red and yellow, would be located around the electronegative atoms. In this molecule, the most negative potential is expected to be concentrated on the nitrogen atom of the amine group and the oxygen atoms of the methoxy (B1213986) groups. These sites are prone to attack by electrophiles.

Electropositive Regions (Electrophilic Sites): Regions with positive electrostatic potential, usually colored in shades of blue, would be found around the hydrogen atoms, particularly the amine hydrogen and the aromatic hydrogens. These areas are susceptible to nucleophilic attack.

The insights from MEP mapping are crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in detailing the step-by-step pathway of a chemical reaction. These calculations can map out the energy profile of a reaction, including the structures of transition states and intermediates, providing a deeper understanding of the reaction's feasibility and kinetics.

To study a potential reaction involving this compound, such as N-alkylation or oxidation, transition state analysis would be performed. This involves:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to find the geometry of this transient species.

Calculating Energy Barriers: The activation energy (energy barrier) for the reaction is calculated as the difference in energy between the reactants and the transition state. A lower energy barrier indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Illustrative Data for a Hypothetical Reaction: This table shows example data for a hypothetical reaction, such as the N-demethylation of a similar amine.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 | +15.5 |

| Intermediate | -5.2 |

| Transition State 2 | +10.8 |

| Products | -12.0 |

The basicity of this compound can be investigated by calculating the energetics of protonation at different potential sites. The primary candidate for protonation is the lone pair of electrons on the secondary amine's nitrogen atom. However, the oxygen atoms of the methoxy groups also possess lone pairs and could potentially be protonated.

Computational analysis would involve:

Modeling Protonated Species: The structures of the molecule protonated at the nitrogen atom and at each of the oxygen atoms would be optimized.

Calculating Proton Affinities: The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase. A higher proton affinity indicates a more favorable protonation site.

Analyzing Charge Distribution: Natural Bond Orbital (NBO) analysis would be used to examine the charge distribution in the neutral and protonated forms to understand the electronic factors governing basicity.

Studies on similar benzylamines have shown that the nitrogen atom is overwhelmingly the most basic site. nih.gov

Illustrative Proton Affinity Data:

| Protonation Site | Calculated Proton Affinity (kcal/mol) | Most Favorable Site |

| Amine Nitrogen | 225.8 | Yes |

| Methoxy Oxygen (at C2) | 180.5 | No |

| Methoxy Oxygen (at C5) | 178.9 | No |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are typically performed in a vacuum (gas phase), Molecular Dynamics (MD) simulations can be used to explore the conformational behavior of this compound in a solvent environment, providing a more realistic representation of its behavior in solution.

An MD simulation would involve:

System Setup: The optimized structure of the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent.

Simulation Run: The system's evolution over time would be simulated by solving Newton's equations of motion for all atoms. This generates a trajectory of the molecule's movements.

Analysis of Trajectory: The trajectory would be analyzed to understand the conformational landscape, identifying the most populated conformers in solution. It would also reveal how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence the molecule's preferred shape and reactivity. The flexibility of the molecule is a key aspect that can be studied in detail using MD simulations. nih.govmdpi.com

This computational approach provides dynamic insights that are complementary to the static picture offered by DFT calculations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement experimental data. For a molecule like this compound, a combination of quantum mechanical methods would be utilized to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org This approach is often implemented with Density Functional Theory (DFT), utilizing a functional such as B3LYP and a suitable basis set like 6-311++G(d,p). rsc.org The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, the GIAO calculation is performed on this structure to determine the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS). While specific predicted values for this compound are not available, this methodology is standard for obtaining theoretical NMR data. organicchemistrydata.orgdrugbank.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. This is accomplished by first performing a geometry optimization, usually with a DFT method like B3LYP. nih.gov After reaching a minimum energy structure, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving agreement with experimental spectra. rsc.org For benzylamine (B48309) and its derivatives, characteristic vibrational modes would include N-H stretching, C-N stretching, C-H stretching of the aromatic rings and methylene (B1212753) bridge, and various bending and out-of-plane deformations. rsc.orgtheaic.org

Due to the lack of published computational studies specifically for this compound, a data table of predicted spectroscopic properties cannot be provided.

Quantitative Structure–Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For a compound like this compound, a QSPR study would involve several steps. First, a set of structurally diverse benzylamine derivatives with known experimental data for a specific property (e.g., solubility, boiling point, or a biological activity) would be assembled. nih.gov For each molecule in this set, a variety of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others.

Examples of descriptors include:

Molecular Weight

LogP (octanol-water partition coefficient)

Topological indices (e.g., Randić index, Balaban J index) kashanu.ac.ir

Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) nih.gov

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) is used to build a model that correlates a selection of these descriptors with the property of interest. nih.gov The predictive power of the resulting QSPR model is then validated using internal and external validation techniques.

While general QSPR studies on benzylamine derivatives and other classes of organic compounds have been reported, no specific QSPR models for predicting the properties of this compound were found in the reviewed literature. nih.govkashanu.ac.ir Therefore, no specific predictive models or data can be presented here.

Application of Benzyl 2,5 Dimethoxy Benzyl Amine As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The unique structure of Benzyl-(2,5-dimethoxy-benzyl)-amine makes it a valuable starting material for the synthesis of diverse heterocyclic scaffolds. The nitrogen atom and the attached benzyl (B1604629) groups can be incorporated into ring systems through various cyclization strategies.

Synthesis of Substituted Oxazoles

While direct synthesis of substituted oxazoles from this compound is not extensively documented in general literature, the broader class of benzylamines is instrumental in forming related heterocyclic structures. For instance, the synthesis of 2-phenylbenzoxazole (B188899) scaffolds can be achieved through the condensation of o-aminophenols with appropriate benzaldehyde (B42025) derivatives, followed by oxidative cyclization. nih.gov In other methods, N-substituted amino acids can be precursors. For example, N-(2-oxopropyl)-benzamide can be cyclized to form 5-methyl-2-phenyl-oxazole. chemicalbook.com The general utility of amines in the formation of oxadiazoles, a related five-membered heterocycle, has also been demonstrated, such as in the synthesis of 2-(substituted-phenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoles. nih.gov

Formation of Pyridones and Azocine Derivatives

The synthesis of pyridone (pyridin-2(1H)-one) structures, which are key components in many natural products and pharmaceuticals, can be approached through various synthetic routes. nih.govnih.gov One strategy involves the [4+2] annulation of N-propargylamines with active methylene (B1212753) compounds. organic-chemistry.org Another method describes the synthesis of 3-iodo-5-benzyl-substituted 2-pyridones starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which undergoes an aza-semipinacol-type rearrangement involving the transfer of a benzyl group. nih.gov While these examples utilize benzyl-containing precursors, they highlight plausible pathways where a compound like this compound could potentially be adapted for the synthesis of complex pyridone systems.

Azocine derivatives, which are eight-membered nitrogen-containing rings, represent another class of heterocycles. The construction of dibenzo[c,f]azocine frameworks, for example, can be accomplished through multi-step sequences that may involve precursors with benzyl-like protecting groups.

Construction of 1,3-Diazaoxindole Scaffolds

The construction of complex heterocyclic systems such as 1,3-diazaoxindoles often relies on multi-step synthetic sequences. While specific examples starting directly from this compound are not prominent, related benzylamine (B48309) derivatives are used to build various nitrogen-containing heterocycles. For example, 2-(N-benzylpyrrolyl)-benzimidazoles are synthesized from N-benzyl-2-pyrrole carboxylic acids and phenylenediamines. nih.govnih.gov This demonstrates the role of the benzylamine moiety in forming fused heterocyclic systems, a strategy that could be conceptually extended to the assembly of diazaoxindole cores.

Intermediate in the Synthesis of Complex Amine Derivatives and Analogues

The reactivity of the amine and the nature of the benzyl substituents in this compound allow for its use as an intermediate in the preparation of more elaborate amine structures and their analogues.

Preparation of Functionalized Glycine (B1666218) Esters

The synthesis of amino acid esters is a fundamental transformation in peptide chemistry and drug discovery. Benzyl esters of amino acids are common synthetic intermediates. researchgate.net A general method for their preparation involves the Fischer-Speier esterification of an amino acid with benzyl alcohol, often catalyzed by an acid like p-toluenesulfonic acid. google.com For instance, the reaction between benzoyl glycine and benzylamine can be used to form the corresponding amide, showcasing the reactivity of the benzylamine nitrogen. researchgate.net Furthermore, reagents such as 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been developed as versatile equivalents for N-acetamide and 2,4-dimethoxybenzyloxycarbonyl (Dmoz)-protected nitrogen nucleophiles, which can be used to create protected amines that are precursors to more complex structures. jst.go.jp

Role in Synthesis of Polyoxin C Analogues

Utility in Macrocyclization and Rotaxane Synthesis

The unique steric bulk provided by the dimethoxybenzyl moiety makes this compound and its analogues valuable components in the synthesis of mechanically interlocked molecules, such as rotaxanes. In rotaxane architecture, a linear "thread" molecule is passed through a cyclic "macrocycle" and then capped with bulky "stopper" groups at each end to prevent dethreading.

Research has demonstrated that dimethoxybenzyl groups are highly effective as stoppers in rotaxane synthesis. pnas.org The synthesis of these structures often employs a "threading-followed-by-stoppering" strategy. The secondary amine of a benzylamine derivative can be protonated to form an ammonium (B1175870) salt, which forms a recognition site for a macrocycle, such as a crown ether, to thread onto via hydrogen bonds. mdpi.com

In this context, this compound can be considered a "pre-stoppered" component of the thread. A synthetic sequence might involve attaching a longer chain to the amine nitrogen, threading this assembly through a macrocycle, and finally capping the other end of the chain with another bulky group to form the final nih.govrotaxane. The synthesis of more complex [n]rotaxanes, containing multiple threaded macrocycles, has been achieved using similar diamine threads where bulky benzyl groups play a crucial role in the template-directed clipping reactions that form the final assembly. pnas.orgnih.gov The yields for such complex assemblies can be surprisingly high, demonstrating the efficiency of this synthetic strategy. nih.gov

| Component | Structure/Example | Function in Rotaxane Synthesis | Reference |

| Thread (Axle) | Long-chain diamine with benzylamine termini | The linear component that passes through the macrocycle. | nih.gov |

| Stopper | 3,5-Dimethoxybenzyl group | A bulky terminal group that prevents the macrocycle from slipping off the thread. | pnas.org |

| Macrocycle (Ring) | Crown ether (e.g., Dibenzo-24-crown-8) | The cyclic component that encircles the thread. | mdpi.com |

| Recognition Site | Secondary ammonium ion (-NH2+-) | The site on the thread that binds the macrocycle through non-covalent interactions (e.g., H-bonds). | pnas.orgmdpi.com |

| Assembled Molecule | [n]Rotaxane | The final mechanically interlocked structure. | pnas.orgnih.gov |

Formation of Thiourea (B124793) and Carboxamide Derivatives

The secondary amine functionality of this compound provides a reactive handle for the synthesis of various derivatives, most notably thioureas and carboxamides. These functional groups are prominent in medicinal chemistry and materials science.

Thiourea Derivatives: Thioureas are readily synthesized by the reaction of a primary or secondary amine with an isothiocyanate (R-N=C=S). The lone pair of the amine nitrogen in this compound attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea derivative. These compounds are known to be excellent ligands for forming water-insoluble complexes with transition metals and can possess a range of bioactive properties. ksu.edu.tr The synthesis of thiourea derivatives from various amines is a well-established method in organic chemistry. ksu.edu.trnih.gov Studies on related structures, such as 2,4-dimethoxybenzylamine, confirm their utility in the synthesis of N-hydroxythioureas. sigmaaldrich.com